molecular formula C24H26N6O B4501234 3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B4501234
M. Wt: 414.5 g/mol
InChI Key: OHGUIBQGRGRQIY-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pyridinyl-piperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-17-7-6-10-22(26-17)28-11-13-29(14-12-28)23-15-18(2)27-24-20(16-25-30(23)24)19-8-4-5-9-21(19)31-3/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGUIBQGRGRQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
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3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Reactant of Route 3
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3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
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3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

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